molecular formula C12H17Cl2N3 B1419212 [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride CAS No. 93668-45-2

[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride

Cat. No. B1419212
CAS RN: 93668-45-2
M. Wt: 274.19 g/mol
InChI Key: AFTAITRPVMYQRQ-UHFFFAOYSA-N
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Description

“[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3 . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of this compound are 273.0799529 g/mol .

Scientific Research Applications

Imidazole Derivatives in Chemical Synthesis

Imidazole and its derivatives are pivotal in the synthesis of heterocyclic compounds, which are fundamental in the development of new pharmaceuticals. For instance, imidazole-derived compounds have been explored for their potential as corrosion inhibitors, highlighting their importance in industrial applications as well (Nipaporn Sriplai & K. Sombatmankhong, 2023). Furthermore, imidazolines, closely related to imidazoles, have shown promise in enhancing the efficacy of corrosion inhibition, demonstrating the versatility of imidazole-based compounds in various chemical processes.

Biomedical Research and Therapeutic Applications

In biomedical research, imidazole derivatives are investigated for their therapeutic potentials, including antimicrobial, antifungal, and anticancer activities. For instance, imidazole-based structures are core components in designing anticancer agents, as they can form part of novel coordination complexes with metals such as ruthenium, offering new avenues for cancer treatment (William M. Motswainyana & P. A. Ajibade, 2015). This suggests that derivatives of imidazole, including "[3-(2-Phenyl-1H-imidazol-1-yl)propyl]amine dihydrochloride," may have potential applications in developing novel therapeutic agents.

Advanced Oxidation Processes

Imidazole derivatives are also involved in environmental sciences, particularly in the degradation of hazardous compounds through advanced oxidation processes. These processes are crucial for treating nitrogen-containing compounds, which are resistant to conventional degradation methods. The study of such compounds, including their interactions and degradation pathways, is vital for environmental protection and sustainability (Akash P. Bhat & P. Gogate, 2021).

Safety And Hazards

The safety information for this compound indicates that it is an irritant . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for this compound could involve further exploration of its chemical and biological properties for the development of new drugs . This could include studying its antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

3-(2-phenylimidazol-1-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11;;/h1-3,5-6,8,10H,4,7,9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTAITRPVMYQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662985
Record name 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride

CAS RN

93668-45-2
Record name 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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